EUK 124

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

EUK 124 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study oxidative stress and reactive oxygen species due to its ability to mimic superoxide dismutase and catalase activities . In medicine, it has been investigated for its potential to protect against oxidative damage in various disease models, including stroke and neurodegenerative diseases .

作用機序

Target of Action

EUK 124 is a synthetic superoxide dismutase (SOD) mimetic . SOD is an enzyme that plays a crucial role in the defense against reactive oxygen species (ROS), particularly superoxide radicals. These radicals can cause oxidative stress, leading to cell damage. By mimicking SOD, this compound targets these harmful radicals, neutralizing them and reducing oxidative stress .

Mode of Action

This compound, like its structural analogs EUK 8 and EUK 134, inhibits the superoxide-mediated reduction of an electron acceptor . This is a key aspect of its SOD mimetic activity. This compound has significantly reduced activity compared to euk 8 and euk 134 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By mimicking SOD, this compound scavenges superoxide radicals, preventing them from causing oxidative damage . This can have downstream effects on various cellular processes, including inflammation, apoptosis, and cell signaling.

Pharmacokinetics

It is soluble in DMSO at 20 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.2 mg/ml . These solubility properties can impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress. By scavenging superoxide radicals, it prevents these reactive species from causing cellular damage . This can potentially protect cells from various forms of oxidative damage, including DNA damage, lipid peroxidation, and protein oxidation.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other antioxidants can potentially enhance its effectiveness Additionally, factors that increase the production of superoxide radicals, such as exposure to radiation or certain toxins, could potentially increase the demand for this compound’s antioxidant action.

生化学分析

Biochemical Properties

EUK 124 plays a role in biochemical reactions as it inhibits superoxide-mediated reduction of an electron acceptor . This is a characteristic of superoxide dismutase (SOD) mimetic activity .

Cellular Effects

As a SOD mimetic, it may influence cell function by mitigating oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reduction of an electron acceptor, a process mediated by superoxide . This suggests that this compound may interact with biomolecules involved in redox reactions .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to oxidative stress and redox reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of EUK 124 involves the coordination of manganese with a ligand system derived from 3,5-dimethoxyphenol and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide or ethanol under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as laboratory-scale preparation, with adjustments for scale, efficiency, and purity.

化学反応の分析

Types of Reactions: EUK 124 primarily undergoes redox reactions due to its superoxide dismutase and catalase mimetic activities. It can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include superoxide radicals and hydrogen peroxide. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products: The major products formed from the reactions catalyzed by this compound are oxygen and hydrogen peroxide .

類似化合物との比較

EUK 124 is similar to other salen-manganese complexes such as EUK 8 and EUK 134. it has significantly reduced activity compared to these compounds . EUK 8 and EUK 134 are more potent in their superoxide dismutase and catalase mimetic activities, making them more effective in reducing oxidative stress .

List of Similar Compounds:- EUK 8

- EUK 134

This compound’s uniqueness lies in its structural similarity to these compounds while having reduced activity, making it a useful tool for comparative studies in oxidative stress research .

特性

CAS番号 |

186299-35-4 |

|---|---|

分子式 |

C20H22ClMnN2O6 |

分子量 |

476.8 |

InChIキー |

CZWTULNLOQLTRE-AIMLMLFYSA-K |

外観 |

Assay:≥95%A crystalline solid |

同義語 |

EUK 124 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

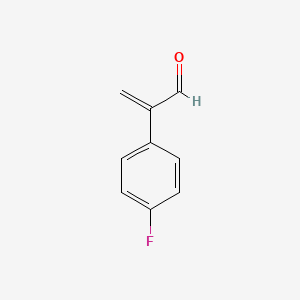

![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)

![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)

![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)

![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)

![2-Acetamidothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B574805.png)